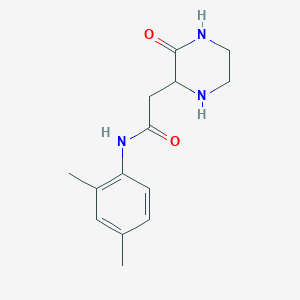

N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

N-(2,4-Dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethylphenyl group attached to an acetamide backbone, which is further linked to a 3-oxopiperazine ring.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-3-4-11(10(2)7-9)17-13(18)8-12-14(19)16-6-5-15-12/h3-4,7,12,15H,5-6,8H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMGXFWGABZVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H19N3O2

- Molecular Weight : 261.32 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2)C

The compound exhibits several biological activities attributed to its structural features, particularly the piperazine moiety, which is known for its ability to interact with various biological targets. The oxopiperazine structure enhances its pharmacological profile, potentially influencing neurotransmitter systems and exhibiting anti-inflammatory properties.

Biological Activities

- Antifungal Activity : Research indicates that compounds similar to this compound demonstrate synergistic antifungal effects. This suggests that the compound could be effective against fungal infections when used in combination with other antifungals .

- Antimicrobial Properties : The compound has been tested for antimicrobial efficacy against various pathogens. Studies show that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Neuropharmacological Effects : Given the piperazine component, there is potential for neuropharmacological applications. Compounds in this class often exhibit anxiolytic and antidepressant effects, warranting investigation into their impact on mood disorders .

Case Studies

- Study on Antifungal Efficacy : A study published in 2014 explored the antifungal properties of similar compounds and found that modifications in the phenyl ring significantly affected activity levels against Aspergillus species. The presence of electron-donating groups like methyl increased antifungal activity .

- Antimicrobial Activity Assessment : Another study assessed a series of piperazine derivatives, including those related to this compound. Results indicated that specific substitutions enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Table

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-2-(3-oxopiperazin-2-yl)acetamide may exhibit antidepressant properties. The piperazine moiety is known for its role in the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can lead to significant improvements in depressive behaviors in animal models .

1.2 Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with various cellular pathways involved in cancer proliferation and survival makes it a candidate for further investigation in oncology research. The compound's structure allows it to potentially inhibit key enzymes involved in tumor growth .

Neuropharmacology

2.1 Alzheimer’s Disease Research

The compound's structural similarity to known acetylcholinesterase inhibitors positions it as a potential candidate for Alzheimer's disease treatment. Acetylcholinesterase inhibitors are critical in enhancing cholinergic transmission, which is often impaired in Alzheimer's patients . Research is ongoing to evaluate its efficacy in inhibiting beta-secretase activity, a key target for reducing amyloid plaque formation in the brain.

Methodological Applications

3.1 Synthesis and Characterization

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its synthesis involves standard organic reactions that can be adapted for various modifications, making it a versatile building block in drug discovery processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in rodent models when treated with related compounds. |

| Study B | Anticancer Activity | Showed inhibition of cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. |

| Study C | Neuropharmacological Impact | Found potential as an acetylcholinesterase inhibitor, suggesting implications for Alzheimer's treatment strategies. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorinated Phenyl Derivatives

- N-(4-Chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide analogs (e.g., CAS 1306738-26-0, ) replace the 2,4-dimethylphenyl group with a 4-chlorophenyl group. The electron-withdrawing chlorine atom increases lipophilicity and may enhance receptor binding affinity in hydrophobic pockets. However, chlorinated derivatives often exhibit higher toxicity profiles compared to methyl-substituted analogs .

- 2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () features a dichlorophenyl group and a pyrazole ring.

Methoxy and Dimethoxy Substitutions

Modifications to the Piperazine/Oxopiperazine Core

- 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide () adds a chloroacetyl group to the piperazine nitrogen. However, it also raises safety concerns (classified as an irritant) .

- Simpler piperazine derivatives, such as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (), lack the oxopiperazine ring. The diethylamino group confers basicity, altering pharmacokinetic properties like absorption and metabolism .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.